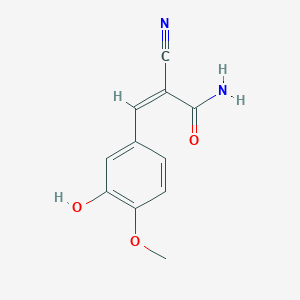
N-(4-bromo-2-fluorophenyl)-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-3-(2-furyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BFAA and is a member of the acrylamide family of compounds. BFAA has been found to possess several interesting properties that make it a useful tool for researchers in the fields of medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
BFAA has been found to have potential applications in various fields of scientific research. In medicinal chemistry, BFAA has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. BFAA has also been studied for its potential as an anti-inflammatory agent. In biochemistry, BFAA has been used as a tool to study the role of protein trafficking in cells. BFAA has been found to inhibit the transport of proteins from the Golgi apparatus to the endoplasmic reticulum. In pharmacology, BFAA has been used to study the role of calcium signaling in cells. BFAA has been found to inhibit the release of calcium from intracellular stores.
作用機序
BFAA has been found to inhibit the activity of several proteins involved in various cellular processes. BFAA has been found to inhibit the transport of proteins from the Golgi apparatus to the endoplasmic reticulum by inhibiting the activity of the protein COPI. BFAA has also been found to inhibit the release of calcium from intracellular stores by inhibiting the activity of the protein IP3R. The inhibition of these proteins by BFAA leads to the disruption of cellular processes and can ultimately lead to cell death.
Biochemical and Physiological Effects:
BFAA has been found to have several biochemical and physiological effects. BFAA has been found to induce apoptosis in cancer cells. BFAA has also been found to decrease the production of inflammatory cytokines. In addition, BFAA has been found to decrease the release of calcium from intracellular stores, which can lead to a decrease in muscle contraction.
実験室実験の利点と制限
BFAA has several advantages for use in lab experiments. BFAA is a relatively small molecule, which makes it easy to manipulate and study. BFAA is also relatively stable, which makes it easy to store and transport. However, BFAA also has some limitations for use in lab experiments. BFAA can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, BFAA can be difficult to solubilize in certain solvents, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on BFAA. One potential direction is the development of BFAA derivatives with improved anticancer activity. Another potential direction is the study of BFAA in the context of other cellular processes. For example, BFAA could be studied in the context of autophagy or protein degradation. Finally, BFAA could be studied in the context of other diseases, such as neurodegenerative diseases or infectious diseases.
合成法
The synthesis of BFAA involves the reaction of 4-bromo-2-fluoroaniline with furan-2-carbaldehyde in the presence of an acid catalyst. The resulting product is then treated with acryloyl chloride to yield BFAA. This synthesis method has been optimized to produce high yields of pure BFAA.
特性
IUPAC Name |
(E)-N-(4-bromo-2-fluorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO2/c14-9-3-5-12(11(15)8-9)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXGLBMXYDERPD-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5821699.png)



![N'-{[2-(2-phenylethyl)benzoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5821723.png)


![4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde](/img/structure/B5821749.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5821771.png)
![2-methyl-N'-{4-[(1-methyl-1H-imidazol-2-yl)thio]-3-nitrobenzylidene}benzohydrazide](/img/structure/B5821772.png)
![N-(4-chloro-2-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5821779.png)
![2,10,12-trimethyl-12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B5821791.png)
